tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate
Brand Name: Vulcanchem
CAS No.: 182561-27-9
VCID: VC0071342
InChI: InChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1
SMILES: CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C16H22N2O3.C4H6O6
Molecular Weight: 440.446

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate

CAS No.: 182561-27-9

Cat. No.: VC0071342

Molecular Formula: C16H22N2O3.C4H6O6

Molecular Weight: 440.446

* For research use only. Not for human or veterinary use.

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate - 182561-27-9

Specification

CAS No. 182561-27-9
Molecular Formula C16H22N2O3.C4H6O6
Molecular Weight 440.446
IUPAC Name tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1
SMILES CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Structure

Basic Identification

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate is identified by the CAS Registry Number 117770-66-8. This compound possesses a complex molecular structure featuring a benzazepine core with specific functional groups attached. The tartrate designation indicates it exists as a salt form with tartaric acid, which contributes to its stability and crystalline properties .

Molecular Properties

The compound has a molecular formula of C16H22N2O3·C4H6O6, which reflects the combination of the base compound (C16H22N2O3) with tartaric acid (C4H6O6). The molecular weight is calculated to be 440.446 g/mol. This molecular configuration gives the compound its distinctive chemical and physical characteristics that make it suitable for specific applications in chemical synthesis .

Structural Features

The core structure contains a benzazepine ring system (a seven-membered heterocyclic ring fused to a benzene ring) with an amino group at the 3-position in the S-configuration. Additionally, it features a tert-butyl ester group attached via an acetate linkage. The tartrate component forms an ionic bond with the amino group, creating a stable salt. This structural arrangement contributes to the compound's specific stereochemical properties, which are crucial for its applications .

Physical and Chemical Properties

Physical Appearance

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate appears as a white crystalline powder. This physical characteristic is consistent across various commercial sources and makes it easily identifiable in laboratory settings .

Analytical Characteristics

According to available specifications, commercial-grade material typically has a purity of 99.0% or higher. Loss on drying is typically specified to be less than 0.50%, with actual test results showing values as low as 0.11%, indicating a relatively dry and stable material .

Synthesis and Production

Synthetic Pathway

The preparation of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate involves a chiral resolution process. The procedure begins with the racemic 1-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, which undergoes resolution with L-(+)-tartaric acid to yield the desired (S)-enantiomer .

Detailed Synthesis Protocol

The specific synthesis protocol involves heating the racemic compound (5.0 g, 17.24 mmol) in ethanol (12.5 ml) at 50-55°C for 25 minutes. The temperature is then raised to 60-65°C, and a solution of L-(+)-tartaric acid (1.8 g, 11.9 mmol) in ethanol (7.5 ml) is added. The reaction mixture is stirred for 24 hours at 60-65°C, followed by cooling to 35-37°C and filtration to obtain the crude product. Further purification involves suspending the crude product in alcohol and heating, followed by filtration to yield the final product with high purity .

ManufacturerProduct DescriptionPurityPackage SizePrice (USD)Year Updated
American Custom Chemicals Corporation(3-AMINO-2-OXO-2,3,4,5-TETRAHYDRO-BENZO[B]AZEPIN-1-YL)-ACETIC ACID TERT-BUTYL ESTER95.00%5 g$1,370.412021
Crysdot(S)-tert-Butyl2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate(2R,3R)-2,3-dihydroxysuccinate95+%1000 g$5132021
Career Henan Chemical Cotert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate99%Min. order 1 kg$7.00/kg2019

This price variation reflects differences in purity, quantity, and target market (research vs. industrial use) .

Packaging and Supply Capacity

The compound is typically available in various packaging sizes ranging from small research quantities (5 g) to industrial bulk packaging (25 kg/drum). Some suppliers, such as Career Henan Chemical Co, report supply capabilities of up to 100 kg, indicating industrial-scale production capacity .

Quality Specifications

Commercial suppliers typically provide quality specifications for the compound. The following table summarizes standard quality parameters:

Testing ParameterSpecificationTypical Results
AppearanceWhite crystalline powderConforms
Loss on drying≤0.50%0.11%
Assay≥99.0%99.50%

These specifications ensure the material meets the required quality standards for its intended applications .

Applications and Research Relevance

Current Applications

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate is primarily classified as a chemical intermediate, suggesting its main application is in multi-step organic synthesis. The chiral nature of the compound (3S configuration) indicates its potential importance in stereoselective synthesis, particularly in pharmaceutical development where stereochemistry often plays a crucial role in biological activity .

Structural Significance

The compound features a benzazepine core structure, which is found in various pharmaceutically active compounds. Seven-membered nitrogen-containing heterocycles like benzazepines have been explored for various biological activities. The specific stereochemistry (3S configuration) and functional group arrangement in this compound may provide valuable building blocks for more complex molecular structures with potential biological activity .

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